molecular formula C9H10ClFN4 B1463474 [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride CAS No. 1258640-50-4

[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride

Cat. No.: B1463474
CAS No.: 1258640-50-4
M. Wt: 228.65 g/mol
InChI Key: HWMYFTYUGFWJJO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number

The compound [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The base structure comprises a 1,2,4-triazole ring substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a methanamine moiety. The hydrochloride salt form is indicated by the suffix "hydrochloride" appended to the amine functional group. The Chemical Abstracts Service (CAS) Registry Number for this compound is 1258640-50-4 , a unique identifier that distinguishes it from structurally similar molecules. This alphanumeric designation ensures precise referencing in chemical databases and regulatory documentation.

The IUPAC name reflects the connectivity of substituents: the 1,2,4-triazole core prioritizes nitrogen atoms at positions 1, 2, and 4, with the 4-fluorophenyl group attached to position 3 and the methanamine group at position 5. The hydrochloride counterion arises from protonation of the primary amine, a common modification to enhance solubility and stability in pharmaceutical applications.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₉H₁₀ClFN₄ , corresponding to a molecular weight of 228.65 g/mol. This formula accounts for the triazole ring (C₂H₃N₃), the 4-fluorophenyl substituent (C₆H₄F), the methanamine group (CH₂NH₂), and the hydrochloric acid counterion (HCl).

Structural isomerism in this compound arises from two primary factors:

  • Tautomerism of the 1,2,4-Triazole Core : The 1,2,4-triazole ring exists in equilibrium between 1H- and 4H-tautomeric forms, depending on the position of the hydrogen atom bonded to nitrogen. In the 1H-tautomer, the hydrogen resides at the N1 position, while in the 4H-form, it shifts to N4. Computational studies suggest the 1H-tautomer is energetically favored due to reduced steric strain.
  • Substituent Orientation : The 4-fluorophenyl group is fixed in the para configuration, but hypothetical isomers could arise if the fluorine occupied ortho or meta positions on the benzene ring. However, the synthetic route and purification processes for this compound selectively yield the para-substituted derivative.

Triazole Core Architecture and Fluorophenyl Substitution Patterns

The 1,2,4-triazole ring is a five-membered heterocycle featuring three nitrogen atoms at positions 1, 2, and 4. This arrangement creates a planar structure with delocalized π-electrons, contributing to its aromatic character. The nitrogen atoms at positions 1 and 2 are adjacent, while position 4 is separated by a carbon atom, creating distinct electronic environments for substitution.

Key structural features of the triazole core in this compound include:

  • Electron-Deficient Nature : The triazole’s electron-withdrawing nitrogen atoms polarize the ring, making it susceptible to nucleophilic attack at the carbon atoms.
  • Hydrogen Bonding Capacity : The N1-H group in the 1H-tautomer participates in hydrogen bonding, influencing crystallinity and solubility.

The 4-fluorophenyl group is attached to the triazole’s C3 position. The fluorine atom at the para position on the benzene ring exerts strong electron-withdrawing effects via inductive mechanisms, stabilizing the aryl ring and modulating the compound’s lipophilicity. This substitution pattern enhances metabolic stability compared to non-fluorinated analogs, a critical consideration in drug design.

The methanamine group at C5 introduces a primary amine, which forms a hydrochloride salt to improve aqueous solubility. The spatial arrangement of this group relative to the fluorophenyl substituent creates a steric profile that may influence binding interactions in biological systems.

Properties

IUPAC Name

[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4.ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMYFTYUGFWJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazole Ring

The 1,2,4-triazole ring can be synthesized by cyclization of hydrazine derivatives with carboxylic acid derivatives or nitriles. A common approach involves:

  • Reacting 4-fluorophenyl hydrazine with formamide or formic acid derivatives under reflux conditions to induce cyclization and form the triazole ring.
  • Alternatively, condensation of 4-fluorobenzaldehyde with thiosemicarbazide followed by oxidative cyclization can yield the triazole core.

Conversion to Hydrochloride Salt

The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt, which enhances the compound's stability and handling properties.

Representative Preparation Example

Step Reactants Conditions Product/Intermediate Notes
1 4-Fluorophenyl hydrazine + formamide Reflux, several hours 3-(4-fluorophenyl)-1H-1,2,4-triazole Cyclization to form triazole ring
2 3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carbaldehyde + ammonia + reducing agent (e.g., NaBH3CN) Room temperature to mild heating 3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine Reductive amination to introduce methanamine
3 Free amine + HCl (in ethanol) Stirring at room temperature This compound Formation of hydrochloride salt

Research Findings and Optimization

  • The presence of the fluorine atom on the phenyl ring improves the compound's metabolic stability and lipophilicity, which can influence the reaction conditions and purification steps.
  • Optimization of reductive amination conditions (choice of reducing agent, solvent, temperature) is critical to achieve high yield and purity.
  • The hydrochloride salt formation step is essential for isolating the compound in a stable, crystalline form suitable for further biological evaluation.
  • Purification methods such as recrystallization from ethanol/ether mixtures or chromatographic techniques are employed to obtain analytically pure material.

Comparative Data Table: Key Synthetic Parameters

Parameter Typical Conditions Effect on Yield/Purity Notes
Cyclization temperature 100–150 °C (reflux) Higher temperature favors ring closure Prolonged heating may cause decomposition
Reductive amination reagent Sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) NaBH3CN preferred for selectivity Mild reducing conditions prevent over-reduction
Solvent for amination Methanol, ethanol, or acetonitrile Polar solvents improve solubility Choice affects reaction rate
Hydrochloride salt formation HCl in ethanol or ether Precipitates pure salt Salt form improves stability
Purification method Recrystallization or column chromatography High purity (>98%) Essential for biological assays

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring.

    Reduction: Reduction reactions can occur, particularly at the fluorophenyl group.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and potassium carbonate are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can lead to the formation of reduced fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride can effectively inhibit the growth of various pathogenic bacteria and fungi. For instance, derivatives of triazoles have been evaluated for their efficacy against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

2. Anticancer Properties
The compound has also been investigated for its anticancer potential. A study demonstrated that triazole derivatives could inhibit cancer cell proliferation by interfering with critical signaling pathways such as the Notch-Akt pathway. This inhibition leads to reduced growth and invasion of cancer cells, particularly in breast cancer models . The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance anticancer activity.

3. Analgesic and Anti-inflammatory Effects
Another area of interest is the analgesic and anti-inflammatory properties associated with triazole compounds. Research has indicated that certain derivatives can significantly reduce pain and inflammation in preclinical models, suggesting a possible therapeutic application for conditions like arthritis or other inflammatory diseases .

Agricultural Applications

1. Fungicides
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. Compounds similar to this compound have been synthesized and tested for their effectiveness against various plant pathogens. These compounds work by disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes .

2. Plant Growth Regulators
Some studies have explored the use of triazole derivatives as plant growth regulators. These compounds can modulate plant growth responses and improve resistance to environmental stressors, thereby enhancing crop yields .

Material Science Applications

1. Coordination Chemistry
Triazole compounds are valuable in coordination chemistry due to their ability to form stable complexes with metal ions. Research has focused on synthesizing metal-triazole complexes that exhibit unique electronic properties, which could be utilized in catalysis or as functional materials in electronic devices .

2. Polymer Chemistry
The incorporation of triazole units into polymer backbones has been studied for developing new materials with enhanced thermal stability and mechanical properties. Such polymers could find applications in coatings, adhesives, and other industrial materials .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various triazole derivativesSignificant inhibition of bacterial growth observed
Anticancer ResearchInvestigated effects on breast cancer cellsDemonstrated reduced proliferation via Notch-Akt pathway inhibition
Agricultural ApplicationTested fungicidal efficacyEffective against multiple plant pathogens
Coordination ChemistrySynthesized metal-triazole complexesExhibited unique electronic properties beneficial for catalysis

Mechanism of Action

The mechanism of action of [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor of certain biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Ring Variants

a. Isoxazole Analog: (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine Hydrochloride
  • Molecular Formula : C₁₀H₁₀ClFN₂O
  • Molecular Weight : 228.65 g/mol
  • Key Differences: Replaces the triazole ring with an isoxazole (oxygen-containing heterocycle). Isoxazoles are less aromatic, which may reduce metabolic stability .
b. Oxadiazole Analog: {[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine Hydrochloride
  • CAS Number : MFCD12131099
  • Key Differences: Features a 1,2,4-oxadiazole ring, which is electron-deficient and more resistant to hydrolysis.

Halogen-Substituted Analogs

a. Bromophenyl Derivative: [3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine Hydrochloride
  • Molecular Formula : C₉H₉BrN₄
  • Molecular Weight : 277.11 g/mol
  • Key Differences : Bromine replaces fluorine at the para position. The larger atomic radius of bromine increases lipophilicity and may enhance membrane permeability. However, bromine’s lower electronegativity could reduce electronic effects on the aromatic system, impacting receptor interactions .

Side-Chain Modifications

a. Ethanamine Derivative: 1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine
  • CAS Number : 1343369-06-1
  • Molecular Formula : C₁₀H₁₂FN₄ (free base)
  • Key Differences: The methanamine group is replaced with ethanamine. This modification may alter metabolic pathways, such as N-dealkylation rates .
b. Methanesulfonyl Derivative: [5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine Hydrochloride
  • Molecular Formula : C₅H₁₁ClN₄O₂S
  • Molecular Weight : 226.68 g/mol
  • Key Differences : Incorporates a methanesulfonyl group, which is electron-withdrawing and enhances solubility. This group may improve interactions with polar residues in enzymes or receptors, such as kinases or antimicrobial targets .

Antifungal and Antibiotic Activity

Triazole derivatives are well-documented for their antifungal properties (e.g., fluconazole analogs). The target compound’s fluorine substitution may enhance activity against resistant strains by improving membrane penetration . Isoxazole and oxadiazole analogs are less common in antifungal applications but show promise in antibiotic contexts due to their stability .

Agrochemistry

Fluorinated triazoles, such as Epoxiconazole (CAS 135242-93-2), are widely used as pesticides.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Feature
Target Compound C₉H₁₀ClFN₄ 228.65 Triazole core, fluorine substitution
Isoxazole Analog C₁₀H₁₀ClFN₂O 228.65 Oxygen-containing heterocycle
Bromophenyl Derivative C₉H₉BrN₄ 277.11 Bromine substitution
Methanesulfonyl Derivative C₅H₁₁ClN₄O₂S 226.68 Sulfonyl group for solubility

Biological Activity

The compound [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. The triazole ring system is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with hydrazine derivatives to form the triazole ring. Subsequent steps may include the introduction of the methanamine moiety through various coupling reactions. The final product is usually obtained as a hydrochloride salt to enhance solubility.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives. For instance, compounds with similar structures have demonstrated significant activity against fluconazole-resistant strains of Candida species. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes .

CompoundActivityTarget
[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamineModerateFungal cytochrome P450
4-Fluorophenyl-substituted triazolesStrongCandida spp.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. For example, related compounds have been shown to induce apoptosis in breast cancer cells by generating reactive oxygen species (ROS) and inhibiting key signaling pathways such as Notch-AKT . These mechanisms suggest that this compound may possess similar anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by substituents on the phenyl ring. Substitution at the para position (as seen with the 4-fluorophenyl group) has been shown to enhance hydrophobic interactions and improve binding affinity to biological targets . This highlights the importance of careful structural modifications in optimizing the pharmacological profile of these compounds.

Case Studies

  • Antifungal Efficacy : A study evaluating various triazole derivatives found that those with fluorinated phenyl groups exhibited enhanced antifungal activity against resistant strains of Candida species. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions .
  • Anticancer Mechanisms : In another investigation, a related compound demonstrated significant inhibition of breast cancer cell proliferation through modulation of oxidative stress pathways and apoptosis induction . This suggests that this compound could be explored for similar therapeutic applications.

Q & A

Q. How can researchers optimize the synthesis of [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For triazole derivatives, cyclocondensation of thiosemicarbazides with fluorophenyl-substituted carboxylic acids or esters is a common route. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane gradients) can enhance purity. Reaction progress should be monitored by TLC or HPLC to identify intermediate byproducts .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the fluorophenyl group (distinct aromatic splitting patterns) and the triazole-methanamine backbone (e.g., singlet for triazole protons, amine proton integration).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C9_9H10_{10}ClFN4_4, MW 228.65) and fragmentation patterns consistent with the triazole core.
  • FT-IR : Absorbance bands for N-H stretching (amine group) and C=N/C-F bonds provide additional validation .

Q. How can researchers assess the compound’s purity for in vitro biological assays?

Methodological Answer: Purity is evaluated using:

  • HPLC/UV-Vis : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA) at 254 nm. Purity >95% is typically required for reliable assay results.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C 47.28%, H 4.41%, N 24.50%).
  • Karl Fischer Titration : Quantifies residual water/solvent content, critical for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software enhance the structural analysis of this compound?

Methodological Answer: Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the hydrochloride salt). Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution : SHELXD for phase determination via direct methods.
  • Refinement : SHELXL for anisotropic displacement parameters and validation of disorder in the triazole ring or fluorophenyl group.
  • Cross-Validation : Compare with entries in the Cambridge Structural Database (CSD) for conformational similarities to related triazole derivatives .

Q. What strategies are employed to resolve discrepancies in observed vs. predicted bioactivity data?

Methodological Answer:

  • Dose-Response Replication : Repeat assays under controlled conditions (e.g., ATP levels in kinase inhibition assays) to rule out false positives.
  • Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity.
  • Computational Docking : Compare binding poses (e.g., AutoDock Vina) with crystallographic data to validate target engagement hypotheses.
  • Counter-Screen : Test against off-target receptors (e.g., GPCR panels) to identify nonspecific interactions .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the triazole core?

Methodological Answer:

  • Substituent Variation : Replace the 4-fluorophenyl group with bromophenyl (as in CID 47003290) or methylpyridinyl groups to assess electronic effects on receptor binding .
  • Amine Modifications : Introduce alkyl or aryl groups to the methanamine moiety to study steric effects on solubility and membrane permeability.
  • Pharmacophore Mapping : Overlay minimized conformers (e.g., using Gaussian 09) with active analogs to identify critical hydrogen-bond donors/acceptors .

Q. What experimental approaches mitigate challenges in crystallizing hydrochloride salts of triazole derivatives?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., DMSO/water) to improve crystal lattice formation.
  • Counterion Exchange : Replace chloride with trifluoroacetate or tosylate to enhance crystallinity.
  • Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions promotes nucleation.
  • Additive Use : Seed crystals or surfactants (e.g., CTAB) can direct crystal growth .

Q. How can collision cross-section (CCS) data predict the compound’s behavior in mass spectrometry workflows?

Methodological Answer: Ion mobility spectrometry (IMS) coupled with CCS databases (e.g., MoNA) allows:

  • Adduct Identification : Compare experimental CCS values (e.g., [M+H]+^+ or [M+Na]+^+) with predicted ranges.
  • Isomer Differentiation : Distinguish triazole regioisomers (1,2,4 vs. 1,3,4) based on gas-phase conformation.
  • Fragmentation Pathways : Correlate CCS drift times with MS/MS fragmentation to validate structural assignments .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50} values.
  • Error Propagation : Use Bevington-Robinson methods to quantify uncertainty in replicate experiments.
  • Outlier Detection : Apply Grubbs’ test or Q-test to exclude anomalous data points .

Q. How should researchers document crystallographic data for reproducibility?

Methodological Answer:

  • CIF Deposition : Submit raw data (intensity files) and refined CIFs to the Cambridge Structural Database (CSD).
  • Validation Reports : Include PLATON/CHECKCIF outputs to highlight unresolved disorder or symmetry errors.
  • ORTEP Diagrams : Use ORTEP-3 to generate thermal ellipsoid plots for publication, ensuring consistency with IUCr standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
Reactant of Route 2
[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride

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